molecular formula C10H13NO2 B071144 6-(tert-Butoxy)picolinaldehyde CAS No. 195044-13-4

6-(tert-Butoxy)picolinaldehyde

Cat. No. B071144
CAS RN: 195044-13-4
M. Wt: 179.22 g/mol
InChI Key: MGCFGUKZOQKUSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-(tert-Butoxy)picolinaldehyde and its derivatives are synthesized through various methods, involving the modification of picolinaldehyde or its analogs. For instance, derivatives of picolinaldehyde have been synthesized for use as analytical reagents, demonstrating the versatility of the picolinaldehyde backbone in chemical synthesis. The introduction of substituents like methyl, chloro, or nitro groups at specific positions significantly affects the compound's basicity and reactivity towards metal ions, showcasing the importance of structural modifications in determining chemical behavior (Otomo & Kodama, 1973).

Scientific Research Applications

  • "6-(tert-Butoxy)picolinaldehyde" is utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, offering chemoselectivity and high yield under mild conditions (Ouchi et al., 2002).

  • It's applied in the synthesis of picolinaldehyde derivatives for use as analytical reagents. These derivatives react with metal ions in slightly basic media to form colored chelates, useful in spectrophotometric determinations (Otomo & Kodama, 1973).

  • "6-(tert-Butoxy)picolinaldehyde" serves as a reagent for tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, again highlighting its versatility and effectiveness in chemoselective reactions (Saito et al., 2006).

  • It plays a role in visible-light photoredox construction and direct C-H functionalization of pyridines, contributing to the green synthesis of polysubstituted picolinaldehydes. This process is notable for its metal- and oxidant-free conditions, underlining its environmental benignity (Zhang et al., 2021).

  • In the field of analytical chemistry, picolinaldehyde derivatives have been used as spectrophotometric reagents for the selective determination of small amounts of cobalt in the presence of iron (Ariza, Pavón, & Pino, 1976).

  • Metal complexes of picolinaldehyde are employed as catalysts for the racemization of amino acids, indicating its utility in chemoenzymatic dynamic kinetic resolutions. This application facilitates the production of amino acids with high yields and excellent enantioselectivities (Felten, Zhu, & Aron, 2010).

Safety and Hazards

The safety data sheet for 6-(tert-Butoxy)picolinaldehyde indicates that it is classified under the OSHA Hazard Communication Standard (29 CFR 1910) for acute toxicity, oral .

Mechanism of Action

Target of Action

6-(tert-Butoxy)picolinaldehyde, also known as 6-tert-Butoxypyridine-2-carboxaldehyde, is a type of ether compound . The primary targets of this compound are carboxylic acids and alcohols . These targets play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways and contributing to the structure and function of many biomolecules.

Mode of Action

The compound interacts with its targets through a process known as tert-butylation . This reaction involves the addition of a tert-butyl group to the target molecule, altering its chemical structure. The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents, making it a commonly used protecting group for carboxylic acids .

Result of Action

The molecular and cellular effects of 6-(tert-Butoxy)picolinaldehyde’s action are largely dependent on the specific targets it interacts with. By adding a tert-butyl group to carboxylic acids and alcohols, the compound can alter the properties of these molecules and influence their role in various biochemical processes .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFGUKZOQKUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375472
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxy)picolinaldehyde

CAS RN

195044-13-4
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-butoxy)picolinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

“Butyl lithium (13.6 ml of a 2.5M solution in hexane) was added to a solution of 2-bromo-6-tert-butylpyridine (4.0 g) in THF (100 ml) at −90° C. This was stirred for 30 minutes then DMF (3 ml) in THF (15 ml) was added quickly. The reaction was allowed to reach room temperature then quenched with a saturated solution of ammonium chloride and extracted with ether. The combined organic extract was washed with brine, dried and concentrated to give 2-tert-butoxy-6-pyridine carboxaldehyde (2.8 g, 93% yield ) as a brown liquid; 1H NMR (270 MHz): δ 1.65(9H,s), 6.89(1H,s), 7.51(1H,d), 7.68(1H,t), 9.92(1H,s) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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